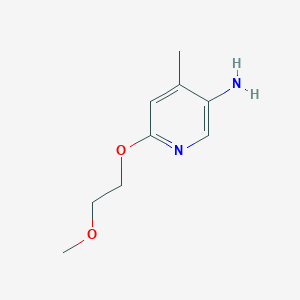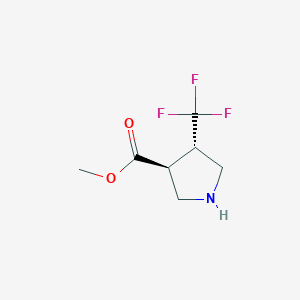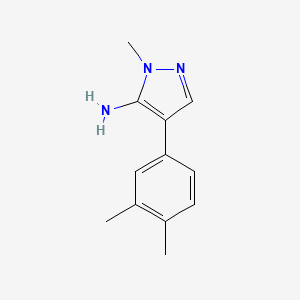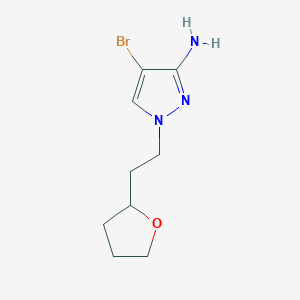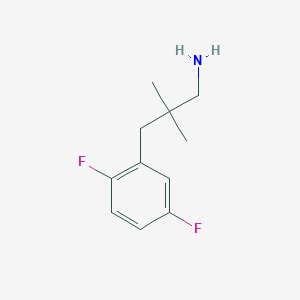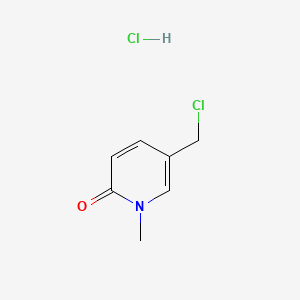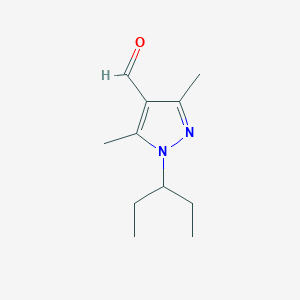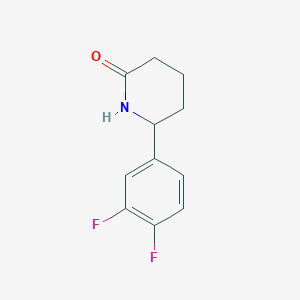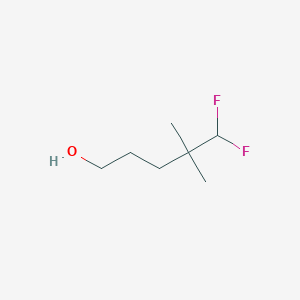
5,5-Difluoro-4,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H14F2O and a molecular weight of 152.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone
Méthodes De Préparation
The synthesis of 5,5-Difluoro-4,4-dimethylpentan-1-ol typically involves the fluorination of 4,4-dimethylpentan-1-ol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions. Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Analyse Des Réactions Chimiques
5,5-Difluoro-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,5-Difluoro-4,4-dimethylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5,5-Difluoro-4,4-dimethylpentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5-Difluoro-4,4-dimethylpentan-1-ol include:
4,4-Dimethylpentan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoro-4,4-dimethylpentan-1-ol: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H14F2O |
|---|---|
Poids moléculaire |
152.18 g/mol |
Nom IUPAC |
5,5-difluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F2O/c1-7(2,6(8)9)4-3-5-10/h6,10H,3-5H2,1-2H3 |
Clé InChI |
YAILGOUUPYDIFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


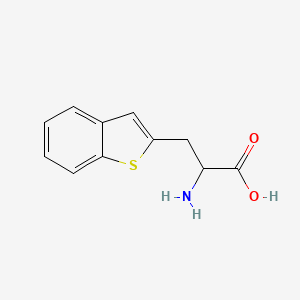
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)
